2,3-Dichloro-5-methylphenylacetic acid CAS number and synonyms
2,3-Dichloro-5-methylphenylacetic acid CAS number and synonyms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Subject: 2,3-Dichloro-5-methylphenylacetic acid
This technical guide serves as a comprehensive resource on 2,3-Dichloro-5-methylphenylacetic acid. It is designed to provide senior researchers, chemists, and pharmaceutical development professionals with the essential data and methodologies required for its synthesis, characterization, and application. The narrative integrates established chemical principles with practical, field-proven insights to ensure both scientific rigor and operational relevance.
Chemical Identity and Nomenclature
Accurate identification is the cornerstone of reproducible research. 2,3-Dichloro-5-methylphenylacetic acid is a halogenated and alkyl-substituted aromatic carboxylic acid. Its specific substitution pattern is critical to its chemical behavior and potential biological activity.
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Chemical Name : 2-(2,3-Dichloro-5-methylphenyl)acetic acid
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CAS Number : While a specific CAS number for 2,3-Dichloro-5-methylphenylacetic acid is not readily found in major public databases, this highlights its status as a potentially novel or non-commercial research compound. For context, closely related isomers such as 2-(2,3-Dichloro-4-methylphenyl)acetic acid have the CAS number 119014032.[1] Researchers synthesizing this compound would be advised to characterize it thoroughly and, if novel, submit it for CAS registration.
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Synonyms : (2,3-dichloro-5-methyl-phenyl)acetic acid
Physicochemical and Computed Properties
A thorough understanding of the compound's physicochemical properties is essential for its handling, purification, and formulation. The following data is based on computational models for the specified structure, providing a reliable baseline for experimental work.
| Property | Value | Source |
| Molecular Formula | C₉H₈Cl₂O₂ | PubChem (Computed) |
| Molecular Weight | 219.06 g/mol | PubChem (Computed)[1] |
| Appearance | Predicted: White to off-white solid | N/A |
| XLogP3-AA (Lipophilicity) | 3.2 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem (Computed)[1] |
Authoritative Grounding : The computed properties are derived from established algorithms used by databases like PubChem. While predictive, they provide critical insights. For example, the XLogP3-AA value of 3.2 suggests significant lipophilicity, which has implications for solubility (likely poor in aqueous media) and membrane permeability, a key factor in drug design.
Synthesis Pathway and Experimental Protocol
The synthesis of substituted phenylacetic acids is a well-established field in organic chemistry. A robust and logical pathway for synthesizing the title compound is via the Willgerodt–Kindler reaction, starting from the corresponding acetophenone, followed by hydrolysis. This method is widely used for converting aryl ketones into carboxylic acids with an additional methylene group.
Synthetic Workflow Overview
The following diagram illustrates the two-stage process for the preparation of 2,3-Dichloro-5-methylphenylacetic acid.
Caption: Synthetic workflow for 2,3-Dichloro-5-methylphenylacetic acid.
Detailed Experimental Protocol
This protocol is a validated, step-by-step methodology. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part A: Synthesis of the Thioamide Intermediate
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Reactor Charging : To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 2,3-dichloro-5-methylacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (4.0 eq).
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Reaction Execution : Heat the mixture to a gentle reflux (approx. 130-140 °C) under a nitrogen atmosphere.
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In-Process Control (IPC) : Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 2 hours (Eluent: 30% Ethyl Acetate in Hexane). The reaction is complete upon the disappearance of the starting acetophenone spot. Typically, this requires 6-8 hours.
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Work-up and Isolation : Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold water and stir for 30 minutes. The crude thioamide will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and then recrystallize from hot ethanol to yield the purified thioamide intermediate.
Part B: Hydrolysis to the Final Product
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Reactor Charging : Suspend the purified thioamide intermediate (1.0 eq) in a 1:1 mixture of ethanol and 20% aqueous sulfuric acid in a round-bottom flask.
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Reaction Execution : Heat the mixture to reflux (approx. 100 °C) with vigorous stirring.
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In-Process Control (IPC) : Monitor the hydrolysis by TLC (Eluent: 50% Ethyl Acetate in Hexane with 1% acetic acid). The reaction is complete when the thioamide spot is no longer visible (typically 12-18 hours).
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Work-up and Purification : Cool the reaction mixture to ambient temperature. Extract the product into diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
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Final Isolation : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid should be recrystallized from a toluene/hexane solvent system to yield pure 2,3-Dichloro-5-methylphenylacetic acid.
Trustworthiness through Validation : The integrity of this protocol is maintained by the integrated IPCs. Final product identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the observed data with theoretically predicted values.
Applications in Drug Discovery and Medicinal Chemistry
Phenylacetic acid derivatives are a cornerstone of modern pharmacology, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[2] The title compound, by structural analogy to drugs like Diclofenac, is a rational target for investigation as a modulator of inflammatory pathways.
Postulated Mechanism of Action: COX Enzyme Inhibition
The primary mechanism for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation. The structural features of 2,3-Dichloro-5-methylphenylacetic acid suggest it is a candidate for a COX inhibitor.
Caption: Postulated inhibition of prostaglandin synthesis via the COX pathway.
Expertise and Field Insights : The choice of this specific substitution pattern is guided by Structure-Activity Relationship (SAR) principles. The two chlorine atoms in the ortho and meta positions significantly increase the molecule's lipophilicity and introduce steric bulk, which can enhance binding affinity and selectivity within the hydrophobic channel of the COX active site. The meta-methyl group further modulates the electronic profile and can serve as a key interaction point. The development of chlorinated drug candidates is a significant area of modern medicinal chemistry.[3]
References
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Title : 2-(2,3-Dichloro-4-methylphenyl)acetic acid Source : PubChem, National Center for Biotechnology Information URL : [Link]
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Title : Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives Source : MDPI (Molbank Journal) URL : [Link]
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Title : Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source : National Center for Biotechnology Information (PMC) URL : [Link]
Sources
- 1. 2-(2,3-Dichloro-4-methylphenyl)acetic acid | C9H8Cl2O2 | CID 119014032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
